molecular formula C9H7BrO4 B2658716 4-Bromo-3-(methoxycarbonyl)benzoic acid CAS No. 41684-08-6

4-Bromo-3-(methoxycarbonyl)benzoic acid

Cat. No.: B2658716
CAS No.: 41684-08-6
M. Wt: 259.055
InChI Key: JZKLLJIVSIUAJD-UHFFFAOYSA-N
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Description

4-Bromo-3-(methoxycarbonyl)benzoic acid is an organic compound with the molecular formula C9H7BrO4. It is a derivative of benzoic acid, featuring a bromine atom at the 4-position and a methoxycarbonyl group at the 3-position. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-(methoxycarbonyl)benzoic acid typically involves multiple steps, starting from readily available starting materials. One common method involves the bromination of 3-(methoxycarbonyl)benzoic acid. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a scalable process involving the bromination of dimethyl terephthalate, followed by hydrolysis and esterification steps. This method ensures high yield and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-(methoxycarbonyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Bromo-3-(methoxycarbonyl)benzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-3-(methoxycarbonyl)benzoic acid depends on its specific application. In coupling reactions, it acts as a substrate that undergoes oxidative addition and transmetalation steps facilitated by palladium catalysts. The bromine atom and methoxycarbonyl group play crucial roles in determining the reactivity and selectivity of the compound in these reactions .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-3-(methoxycarbonyl)benzoic acid is unique due to the presence of both a bromine atom and a methoxycarbonyl group, which confer distinct reactivity and versatility in synthetic applications. Its ability to undergo various substitution and coupling reactions makes it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

4-bromo-3-methoxycarbonylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO4/c1-14-9(13)6-4-5(8(11)12)2-3-7(6)10/h2-4H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZKLLJIVSIUAJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41684-08-6
Record name 4-bromo-3-(methoxycarbonyl)benzoic acid
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